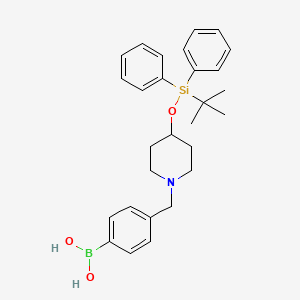
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid
Übersicht
Beschreibung
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine ring and a tert-butyldiphenylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected using a tert-butyldiphenylsilyl group to prevent unwanted side reactions.
Formation of the boronic acid group: The phenyl ring is then functionalized with a boronic acid group through a series of reactions, such as halogenation followed by borylation.
Coupling reactions: The protected piperidine derivative is coupled with the boronic acid-functionalized phenyl ring using appropriate coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of (4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes and modulate their activity. The piperidine and tert-butyldiphenylsilyl groups further influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
(4-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid derivative with a phenyl ring and a boronic acid group.
4-Formylphenylboronic acid: A boronic acid derivative with a formyl group attached to the phenyl ring.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative with a trifluoromethyl group attached to the phenyl ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives. The presence of the piperidine ring and the tert-butyldiphenylsilyl group enhances its stability and binding affinity, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
[4-[[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BNO3Si/c1-28(2,3)34(26-10-6-4-7-11-26,27-12-8-5-9-13-27)33-25-18-20-30(21-19-25)22-23-14-16-24(17-15-23)29(31)32/h4-17,25,31-32H,18-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXTULPLMMVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



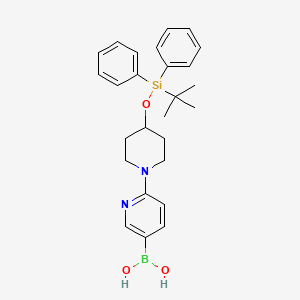
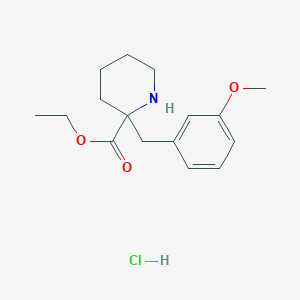
![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
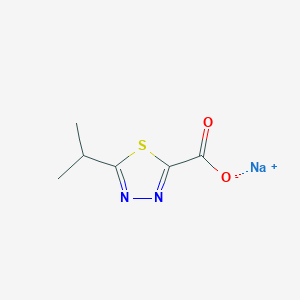
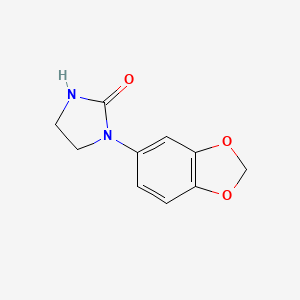
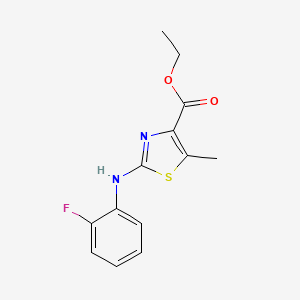
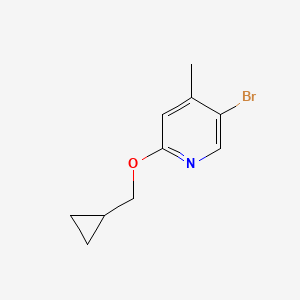
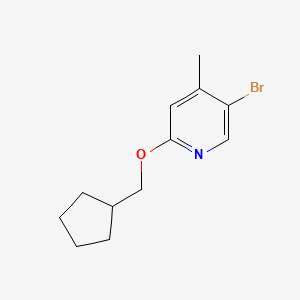

![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)
![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)
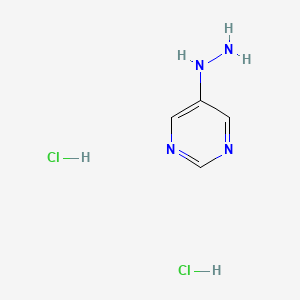
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester](/img/structure/B1408295.png)
